ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N6O3S and its molecular weight is 376.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets can vary depending on the exact structure of the compound.
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the biological activity they exhibit. For example, some imidazole derivatives may inhibit certain enzymes, while others may interact with cell receptors .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific biochemical pathways affected by a particular imidazole derivative would depend on its structure and target.
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of an imidazole derivative’s action would depend on its specific target and mode of action. For example, an imidazole derivative that inhibits a particular enzyme might result in decreased activity of that enzyme, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
Biological Activity
Ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, a compound characterized by its complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H28N4O3S, with a molecular weight of 459.5 g/mol. Its structure features an ethyl ester, a piperazine ring, and a pyridazinyl-thio group, which are crucial for its biological properties.
Property | Value |
---|---|
Molecular Formula | C24H28N4O3S |
Molecular Weight | 459.5 g/mol |
Structure | Complex heterocyclic |
CAS Number | 896321-04-3 |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole and pyridazine moieties exhibit significant antimicrobial activities. For instance, derivatives of related structures have shown potent activity against various bacterial strains and fungi. In particular, the presence of the imidazole ring is often linked to enhanced antimicrobial effects due to its ability to interact with microbial enzymes and cellular components .
Antitubercular Activity
A study focused on the design and synthesis of substituted piperazine derivatives reported that compounds similar to this compound exhibited promising antitubercular activity. The most active compounds demonstrated IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis H37Ra, suggesting that the structural features of these compounds play a critical role in their efficacy .
Cytotoxicity
Assessments of cytotoxicity on human cell lines (e.g., HEK-293) revealed that many derivatives of this compound are nontoxic at effective concentrations, indicating a favorable safety profile for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis has highlighted several key factors influencing the biological activity of compounds related to this compound:
- Imidazole Ring : Essential for antimicrobial and antitubercular activity.
- Pyridazine Moiety : Enhances interaction with biological targets.
- Piperazine Linker : Provides flexibility and increases binding affinity to target proteins.
Case Study 1: Antitubercular Screening
In a comparative study of various piperazine derivatives, one compound showed an IC50 value of 1.35 µM against Mycobacterium tuberculosis, demonstrating how modifications in the structure can lead to enhanced biological activity. The presence of the thioacetyl group was particularly noted for its role in improving solubility and bioavailability .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity improved membrane penetration, thereby enhancing antimicrobial efficacy .
Properties
IUPAC Name |
ethyl 4-[2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)11-26-14-4-3-13(18-19-14)22-6-5-17-12-22/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXHSMKLRAMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.